molecular formula C19H36N4O B6011536 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide

2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide

Cat. No. B6011536
M. Wt: 336.5 g/mol
InChI Key: ZLWPGZQQAYONAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide is a chemical compound with potential therapeutic applications. It is a member of the family of piperidine-based compounds, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide is not fully understood. However, it is thought to act as a modulator of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have an effect on the sigma-1 receptor, which is involved in pain perception and mood regulation. These mechanisms of action may underlie the therapeutic effects of this compound in various disorders.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to increase dopamine release in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia. It has also been shown to have an effect on the serotonin 5-HT2A receptor, which is involved in mood regulation. Additionally, this compound has been shown to have an effect on pain perception, possibly through its interaction with the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have activity in several neurological and psychiatric disorders, making it a promising candidate for further investigation. Additionally, the synthesis method for this compound is well-established and has been reported in the literature.
One limitation of using this compound in lab experiments is its complex mechanism of action. The precise targets and pathways through which this compound exerts its effects are not fully understood, which may complicate interpretation of experimental results. Additionally, the potential for off-target effects and unintended consequences of this compound must be carefully considered.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide. One direction is to investigate its potential therapeutic applications in greater detail. This compound has shown promise in several disorders, including schizophrenia, depression, and chronic pain, and further investigation may lead to the development of novel treatments.
Another direction is to investigate the precise mechanisms of action of this compound. Identifying the targets and pathways through which this compound exerts its effects may provide insights into the underlying pathophysiology of the disorders it has been studied in.
Finally, further investigation is needed to fully understand the potential advantages and limitations of using this compound in lab experiments. Careful consideration of its mechanism of action, potential off-target effects, and unintended consequences is necessary to ensure that this compound is used appropriately and effectively in experimental settings.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide involves the reaction of 1-azepanamine with 1-methyl-4-piperidone, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification and isolation of the compound using chromatography techniques. This synthesis method has been reported in the literature and has been used in various research studies.

Scientific Research Applications

2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide has been investigated for its potential therapeutic applications. It has been shown to have affinity for several receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. These receptors are involved in various physiological processes, including neurotransmission, mood regulation, and pain perception. As such, this compound has been studied in the context of several neurological and psychiatric disorders, including schizophrenia, depression, and chronic pain.

properties

IUPAC Name

2-(azepan-1-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N4O/c1-21-13-8-18(9-14-21)23-12-6-7-17(15-23)20-19(24)16-22-10-4-2-3-5-11-22/h17-18H,2-16H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWPGZQQAYONAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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